molecular formula C8H3F7OS B14046444 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene

1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene

Cat. No.: B14046444
M. Wt: 280.16 g/mol
InChI Key: OBRMDVIEDYMAHN-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves the introduction of fluorine atoms onto a benzene ring through electrophilic aromatic substitution reactions. One common method includes the reaction of a difluoromethoxybenzene derivative with a trifluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes halogenation, methoxylation, and thiolation steps, each requiring specific reaction conditions to achieve high yields and purity. The final product is purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or a simpler alkylthio group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alkylthio derivatives.

    Substitution: Amino or alkoxy-substituted benzene derivatives.

Scientific Research Applications

1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.

    Industry: Used in the production of specialty chemicals and materials with specific fluorinated functionalities.

Mechanism of Action

The mechanism by which 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Difluoro-4-methoxybenzene
  • 1,2-Difluoro-4-(trifluoromethylthio)benzene
  • 1,2-Difluoro-4-difluoromethoxybenzene

Uniqueness

1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is unique due to the combination of difluoromethoxy and trifluoromethylthio groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of multiple fluorine atoms also enhances its chemical stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H3F7OS

Molecular Weight

280.16 g/mol

IUPAC Name

1-(difluoromethoxy)-4,5-difluoro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H

InChI Key

OBRMDVIEDYMAHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)SC(F)(F)F)OC(F)F

Origin of Product

United States

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